molecular formula C20H16FN5O2S B2863042 2-((6-(4-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)-N-(3-methoxyphenyl)acetamide CAS No. 894056-91-8

2-((6-(4-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)-N-(3-methoxyphenyl)acetamide

Cat. No.: B2863042
CAS No.: 894056-91-8
M. Wt: 409.44
InChI Key: YODJMPDCSIOWLQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound belongs to the [1,2,4]triazolo[4,3-b]pyridazine class, a heterocyclic scaffold with demonstrated pharmacological relevance. The structure features a 4-fluorophenyl group at position 6 of the pyridazine ring and a 3-methoxyphenylacetamide moiety linked via a thioether bridge. Its synthesis typically involves annulation of the triazole ring onto a substituted pyridazine precursor, followed by functionalization of the thioacetamide side chain .

Properties

IUPAC Name

2-[[6-(4-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl]-N-(3-methoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16FN5O2S/c1-28-16-4-2-3-15(11-16)22-19(27)12-29-20-24-23-18-10-9-17(25-26(18)20)13-5-7-14(21)8-6-13/h2-11H,12H2,1H3,(H,22,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YODJMPDCSIOWLQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)NC(=O)CSC2=NN=C3N2N=C(C=C3)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16FN5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclocondensation of Hydrazine Derivatives

Thetriazolo[4,3-b]pyridazine scaffold is typically synthesized via cyclocondensation reactions between pyridazine precursors and hydrazine derivatives. For example, reacting 3-chloro-6-(4-fluorophenyl)pyridazine with thiosemicarbazide under acidic conditions yields the triazole ring through intramolecular cyclization. This method achieves moderate yields (60–75%) and requires precise temperature control (80–100°C) to avoid side products.

Reaction Conditions

  • Reactants : 3-Chloro-6-(4-fluorophenyl)pyridazine, thiosemicarbazide
  • Catalyst : p-Toluenesulfonic acid (p-TsOH)
  • Solvent : Toluene/THF (1:1)
  • Temperature : 100°C, 48–72 hours

Metal-Free Cyclization Strategies

Recent advancements emphasize metal-free approaches to minimize catalyst residues. A study demonstrated that α,α-dichlorotosyl hydrazones undergo elimination and cyclization in the presence of iodine and tert-butyl peroxide (TBPB), forming triazolo-pyridazine derivatives with 70–89% yields. This method is particularly advantageous for large-scale synthesis due to its operational simplicity.

Key Mechanism

  • Elimination : Formation of vinyldiazine intermediate via HCl elimination.
  • Cyclization : Aza-Michael addition followed by aromatization to yield the triazolo-pyridazine core.

Functionalization at Position 3: Thioether Linkage

Nucleophilic Substitution with Thiols

The thioether group at position 3 is introduced via nucleophilic substitution. A halogenated triazolo-pyridazine intermediate (e.g., 3-bromo derivative) reacts with 2-mercapto-N-(3-methoxyphenyl)acetamide in the presence of a base.

Optimized Protocol

  • Substrate : 3-Bromo-6-(4-fluorophenyl)-triazolo[4,3-b]pyridazine
  • Nucleophile : 2-Mercapto-N-(3-methoxyphenyl)acetamide
  • Base : Potassium carbonate (K₂CO₃)
  • Solvent : Dimethylformamide (DMF)
  • Yield : 82–88%

One-Pot Thiolation-Acylation

An alternative one-pot method involves simultaneous thiolation and acylation. 3-Mercapto-6-(4-fluorophenyl)-triazolo[4,3-b]pyridazine is treated with chloroacetyl chloride and 3-methoxyaniline under basic conditions. This approach reduces purification steps but requires strict stoichiometric control.

Reaction Parameters

  • Molar Ratio : 1:1.2:1 (Triazolo-pyridazine:Chloroacetyl chloride:3-Methoxyaniline)
  • Base : Triethylamine (Et₃N)
  • Temperature : 0°C → room temperature, 12 hours
  • Yield : 75–78%

Substituent Modulation at Position 6

Direct Electrophilic Substitution

For early-stage functionalization, electrophilic fluorination using Selectfluor® on a pre-formed triazolo-pyridazine core has been reported. However, this method suffers from regioselectivity issues and lower yields (50–60%).

Final Acetamide Derivatization

Amide Coupling Strategies

The N-(3-methoxyphenyl)acetamide moiety is introduced via standard amide coupling. 2-((Triazolo-pyridazin-3-yl)thio)acetic acid is activated with 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) and reacted with 3-methoxyaniline.

Conditions

  • Activation Agent : EDCI/HOBt (1:1)
  • Solvent : Dichloromethane (DCM)
  • Temperature : Room temperature, 6 hours
  • Yield : 88–92%

Comparative Analysis of Synthetic Routes

Method Key Step Yield (%) Purity (HPLC) Scalability
Cyclocondensation Hydrazine cyclization 60–75 >95% Moderate
Metal-free cyclization Iodine/TBPB-mediated 70–89 >98% High
Suzuki coupling Pd-catalyzed cross-coupling 85–90 >97% High
One-pot thiolation Simultaneous functionalization 75–78 >94% Low

Challenges and Optimization Opportunities

  • Regioselectivity : Competing pathways during triazole formation may yield isomeric byproducts. Microwave-assisted synthesis has shown promise in enhancing selectivity.
  • Purification : Silica gel chromatography remains the standard, but preparative HPLC improves purity for pharmacological applications.
  • Green Chemistry : Solvent-free mechanochemical methods are under investigation to reduce environmental impact.

Chemical Reactions Analysis

Types of Reactions

2-((6-(4-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)-N-(3-methoxyphenyl)acetamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert double bonds to single bonds.

    Substitution: Nucleophilic or electrophilic substitution reactions can be employed to replace specific atoms or groups within the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Reagents like halides (e.g., bromine or chlorine) and nucleophiles (e.g., amines or thiols) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes. Substitution reactions can result in the formation of new derivatives with modified functional groups.

Scientific Research Applications

2-((6-(4-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)-N-(3-methoxyphenyl)acetamide has a wide range of applications in scientific research:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: It is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific enzymes or receptors.

    Industry: It is used in the development of advanced materials, such as polymers and nanomaterials, due to its unique structural properties.

Mechanism of Action

The mechanism of action of 2-((6-(4-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)-N-(3-methoxyphenyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or it may interact with a receptor, modulating its signaling pathways. The exact mechanism depends on the specific biological context and the target molecule involved.

Comparison with Similar Compounds

2-{[3-(3-Fluorophenyl)[1,2,4]Triazolo[4,3-b]Pyridazin-6-yl]Sulfanyl}-N-[3-(Trifluoromethyl)Phenyl]Acetamide ()

  • Key Differences: Fluorine Position: 3-Fluorophenyl (vs. 4-fluorophenyl in the target compound) alters steric and electronic interactions. Trifluoromethyl vs. In contrast, the 3-methoxyphenyl group offers moderate electron-donating effects, enhancing solubility and hydrogen-bond acceptor capacity .
  • Hypothesized Impact : CF₃ substitution may improve membrane permeability but limit aqueous stability, whereas methoxy supports balanced pharmacokinetics .

N-{2-[2-(4-Fluorophenyl)[1,3]Thiazolo[3,2-b][1,2,4]Triazol-6-yl]Ethyl}-N′-(4-Methoxyphenyl)Ethanediamide ()

  • Core Heterocycle : Replaces the pyridazine ring with a thiazolo-triazole system, altering electronic density and ring rigidity. Thiazolo-triazoles may exhibit stronger π-π stacking interactions but reduced metabolic stability due to sulfur oxidation susceptibility .
  • Substituent Position: The 4-methoxyphenyl (vs.

Modifications to the Thioacetamide Linker

2-[[6-(4-Methylphenyl)-[1,2,4]Triazolo[4,3-b]Pyridazin-3-yl]Sulfanyl]Acetamide (: 877634-23-6)

  • Key Differences: Methyl vs. Fluorine: The 4-methylphenyl group lacks fluorine’s electronegativity, reducing polarity and possibly diminishing target affinity. Simplified Acetamide: Absence of the N-(3-methoxyphenyl) group removes a hydrogen-bond donor/acceptor site, likely reducing binding specificity .

Core Heterocycle Analogues

EthylN-Benzoyl-α-Hetero-Aryl-Glycinates ()

  • Synthetic Flexibility: Derivatives with amino acid side chains (e.g., glycinate) highlight the scaffold’s adaptability for introducing polar groups, improving solubility and bioavailability .

Structural and Pharmacokinetic Data Comparison

Compound Name Molecular Weight Key Substituents logP (Predicted) Hypothesized Activity
Target Compound 439.45 g/mol 4-Fluorophenyl, 3-methoxyphenyl 3.2 Moderate solubility, high target affinity
2-{[3-(3-Fluorophenyl)Triazolo[4,3-b]Pyridazin-6-yl]Sulfanyl}-N-[3-(CF₃)Phenyl]Acetamide 478.39 g/mol 3-Fluorophenyl, 3-CF₃-phenyl 4.1 High lipophilicity, potential CYP inhibition
N-{2-[2-(4-Fluorophenyl)Thiazolo[3,2-b]Triazol-6-yl]Ethyl}-N′-(4-MeO-Phenyl)Ethanediamide 465.48 g/mol Thiazolo-triazole core, 4-MeO-phenyl 2.8 Enhanced π-stacking, moderate stability
2-[[6-(4-Methylphenyl)Triazolo[4,3-b]Pyridazin-3-yl]Sulfanyl]Acetamide 326.37 g/mol 4-Methylphenyl 2.5 Low polarity, reduced target engagement

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.